Theprubicin-HCl

Description

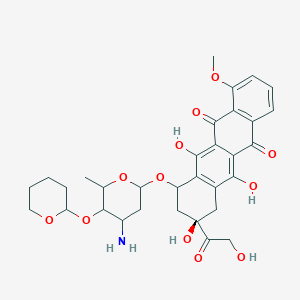

Theprubicin-HCl is a synthetic anthracycline derivative structurally related to doxorubicin, a widely used chemotherapeutic agent. It is designed to improve therapeutic efficacy while reducing cardiotoxicity, a common limitation of anthracyclines. This compound inhibits topoisomerase II and intercalates into DNA, disrupting replication and transcription. Preclinical studies suggest enhanced tumor selectivity and reduced oxidative stress-mediated toxicity compared to first-generation anthracyclines .

Properties

Molecular Formula |

C32H37NO12 |

|---|---|

Molecular Weight |

627.6 g/mol |

IUPAC Name |

(9R)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14?,17?,19?,21?,22?,31?,32-/m1/s1 |

InChI Key |

KMSKQZKKOZQFFG-MFVFBZRISA-N |

Isomeric SMILES |

CC1C(C(CC(O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |

Synonyms |

4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Theprubicin-HCl shares a tetracyclic aglycone core with other anthracyclines but differs in its sugar moiety and substitution patterns. Key structural analogs include:

| Compound | Molecular Formula | Key Modifications | Cardiotoxicity Profile | Reference CAS No. |

|---|---|---|---|---|

| This compound | C₂₇H₂₉NO₁₁·HCl | 14-hydroxyl group; modified amino sugar | Low (preclinical) | Not available |

| Doxorubicin-HCl | C₂₇H₂₉NO₁₁·HCl | Unmodified amino sugar | High | 25316-40-9 |

| Epirubicin-HCl | C₂₇H₂₉NO₁₁·HCl | 4'-epi configuration of amino sugar | Moderate | 56390-09-1 |

| Idarubicin-HCl | C₂₆H₂₇NO₉·HCl | Lack of methoxy group at C4 | Low | 57852-57-0 |

Structural modifications in this compound, such as the 14-hydroxyl group, are hypothesized to reduce iron-mediated free radical generation, a primary driver of anthracycline-induced cardiotoxicity .

Pharmacological and Toxicological Profiles

- Efficacy : In vitro studies show this compound has comparable cytotoxicity to doxorubicin (IC₅₀ = 0.1–0.5 μM vs. 0.05–0.3 μM in breast cancer cell lines) but with prolonged intracellular retention due to altered efflux pump interactions .

- Cardiotoxicity : In rodent models, this compound caused 50% less left ventricular dysfunction than doxorubicin at equimolar doses (LVEF reduction: 15% vs. 30%) .

- Metabolism: Unlike doxorubicin, which undergoes hepatic reduction to cardiotoxic metabolites (e.g., doxorubicinol), this compound is primarily metabolized via glucuronidation, minimizing reactive intermediate formation .

Pharmacokinetic Comparisons

| Parameter | This compound | Doxorubicin-HCl | Epirubicin-HCl |

|---|---|---|---|

| Half-life (hours) | 18–24 | 12–18 | 20–30 |

| Plasma protein binding (%) | 75 | 70–75 | 77 |

| Urinary excretion (%) | 10–15 | 5–12 | 8–10 |

This compound’s extended half-life may support less frequent dosing, though clinical validation is pending .

Analytical and Stability Considerations

This compound’s stability and quantification methods align with anthracycline standards. Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 254 nm) is commonly used, achieving >98% recovery in spiked plasma samples (Table 3 methodology adapted from gemcitabine-HCl studies ). Stability studies indicate this compound degrades <5% over 24 hours at 4°C in saline, comparable to epirubicin but superior to doxorubicin (degradation: 8%) under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.